An In-depth Technical Guide to N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
An In-depth Technical Guide to N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Potential
N-Methyl-1-(2-thienyl)ethanamine hydrochloride, identified by the CAS number 857546-98-6, represents a fascinating intersection of established pharmacophores. As a derivative of thiophene, a privileged heterocyclic scaffold in medicinal chemistry, and structurally analogous to phenethylamines, this compound stands as a compelling candidate for novel therapeutic development.[1] This guide aims to provide a comprehensive technical overview for researchers, synthesizing foundational chemical data with predictive insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to provide a robust framework for its scientific exploration.
Core Molecular Identity and Physicochemical Properties
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a solid organic salt with a molecular formula of C₇H₁₂ClNS and a molecular weight of 177.69 g/mol . Its structure features a thiophene ring connected to an ethylamine backbone, with a methyl group on the nitrogen atom. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 857546-98-6 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₂ClNS | PubChem[2] |
| Molecular Weight | 177.69 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[2] |
| SMILES | Cl.CNC(C)c1cccs1 | Sigma-Aldrich |
| InChI Key | ZZZILEIXPLYHRU-UHFFFAOYSA-N | Sigma-Aldrich |
Strategic Synthesis: A Focus on Reductive Amination
The synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride can be efficiently achieved through reductive amination. This widely utilized method offers a controlled approach to forming the crucial carbon-nitrogen bond, avoiding the common issue of over-alkylation seen in direct alkylation methods.[3] The logical precursor for this synthesis is 2-acetylthiophene, a commercially available starting material.
The proposed synthetic pathway involves two key stages: the formation of an imine intermediate followed by its reduction to the secondary amine.
Caption: Proposed synthetic workflow for N-Methyl-1-(2-thienyl)ethanamine HCl.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established reductive amination reactions.[4][5] Optimization of reaction times, temperatures, and stoichiometry is recommended for maximizing yield and purity.
Materials:
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2-Acetylthiophene
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Methylamine (e.g., 40% solution in water or as hydrochloride salt)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Hydrochloric acid (e.g., 2M solution in diethyl ether)
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Diethyl ether
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Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
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Imine Formation:
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Dissolve 2-acetylthiophene (1 equivalent) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.
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Add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, a mild base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting ketone.
-
-
Reduction:
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To the solution containing the imine, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to control any potential exotherm. Sodium cyanoborohydride is also an effective alternative.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reduction should be monitored by TLC or GC-MS until the imine is fully consumed.
-
-
Work-up and Purification of the Free Base:
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(2-thienyl)ethanamine free base.
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If necessary, the crude product can be purified by column chromatography on silica gel.
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Hydrochloride Salt Formation:
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Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.
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Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride as a solid.
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Analytical Characterization: A Predictive Approach
While specific spectral data for N-Methyl-1-(2-thienyl)ethanamine hydrochloride is not available in the public domain, its structure allows for the prediction of characteristic signals in various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. For N-Methyl-1-(2-thienyl)ethanamine hydrochloride, the following proton signals are expected:
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Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene.
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Methine Proton (-CH-): A quartet adjacent to the methyl group and the thiophene ring.
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N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the NH proton) in the upfield region.
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C-Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.
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Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR would complement the proton data, showing distinct signals for the thiophene carbons, the methine carbon, and the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (141.24 g/mol ).[6] Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion peak (M+) at m/z = 141 would be expected. Key fragmentation would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to a prominent fragment corresponding to the thienylmethyl cation.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
- 6. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]
